N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide

Description

Structural Identification and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Classification

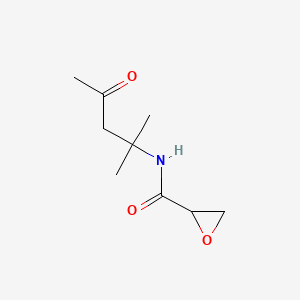

The systematic name N-(1,1-dimethyl-3-oxobutyl)oxirane-2-carboxamide adheres to International Union of Pure and Applied Chemistry (IUPAC) rules. Breaking down the components:

- Oxirane-2-carboxamide : The parent structure consists of a three-membered epoxide ring (oxirane) with a carboxamide group (-CONH2) at position 2.

- N-(1,1-dimethyl-3-oxobutyl) : The substituent attached to the nitrogen atom is a branched alkyl chain featuring a ketone group at position 3 and two methyl groups at position 1.

This classification places the compound within the broader category of epoxide-carboxamide hybrids , characterized by their reactive oxirane rings and amide functionalities. The molecular formula is C9H15NO3 , with a molecular weight of 185.22 g/mol .

Key Structural Features:

| Feature | Description |

|---|---|

| Epoxide ring | Three-membered cyclic ether (C-O-C) with inherent ring strain. |

| Carboxamide group | -CONH2 moiety contributing to hydrogen-bonding potential. |

| Alkyl substituent | 1,1-dimethyl-3-oxobutyl group introducing steric bulk and ketone reactivity. |

Crystallographic Analysis of Oxirane-2-carboxamide Derivatives

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related compounds. For example, glycidamide (oxirane-2-carboxamide), a simpler analog, crystallizes in the monoclinic space group P21/c with unit cell dimensions a = 15.5186 Å, b = 5.1007 Å, c = 10.9250 Å, and β = 107.651°. Its crystal packing is stabilized by N–H···O hydrogen bonds , forming β-sheet-like architectures.

Hypothesized Crystallographic Behavior of this compound:

- Hydrogen Bonding : The carboxamide group likely participates in N–H···O interactions, though steric hindrance from the dimethyl-oxobutyl substituent may reduce intermolecular bonding compared to glycidamide.

- Packing Efficiency : The bulky substituent could lead to less dense packing, as evidenced by its lower density (1.129 g/cm³ ) compared to glycidamide’s crystalline form.

- Unit Cell Parameters : Larger substituents often increase unit cell volumes, potentially shifting the space group to one accommodating asymmetric molecular arrangements.

Comparative Molecular Geometry with Related Epoxide-Carboxamide Hybrids

The molecular geometry of this compound distinguishes it from simpler epoxide-carboxamides. Key comparisons include:

Table 1: Bond Lengths and Angles in Epoxide-Carboxamide Hybrids

Geometric Distortions:

- Epoxide Ring Strain : The oxirane ring’s bond angles (~60°) create significant strain, a feature common to all epoxides. The substituent’s steric effects may slightly elongate C–C bonds within the ring.

- Amide Group Orientation : The carboxamide group’s dihedral angle relative to the epoxide ring is influenced by the substituent’s bulk, potentially reducing planarity compared to glycidamide.

Properties

CAS No. |

34564-06-2 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-(2-methyl-4-oxopentan-2-yl)oxirane-2-carboxamide |

InChI |

InChI=1S/C9H15NO3/c1-6(11)4-9(2,3)10-8(12)7-5-13-7/h7H,4-5H2,1-3H3,(H,10,12) |

InChI Key |

DPJLQTWQGJDAPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C)NC(=O)C1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide typically involves the reaction of 3,3-dimethyl-2-butanone with an appropriate epoxide and a carboxamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxides, diols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Applications in the Polymer Industry

Polymer Production : N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is utilized as a monomer in the synthesis of various polymers. Its oxirane structure allows for ring-opening polymerization, leading to the formation of polyethers or polyesters with desirable properties such as flexibility and thermal stability. This application is particularly relevant in producing coatings, adhesives, and sealants that require enhanced mechanical performance and chemical resistance.

Crosslinking Agent : The compound can serve as a crosslinking agent in thermosetting resins. Its ability to form covalent bonds during curing processes enhances the durability and heat resistance of polymer networks, making it suitable for applications in automotive and aerospace industries.

Medicinal Chemistry Applications

Drug Development : The compound's structural features suggest potential applications in drug discovery and development. Its oxirane moiety is known to participate in biological interactions, making it a candidate for designing inhibitors or modulators of biological pathways. Studies are ongoing to explore its efficacy against specific targets such as enzymes involved in cancer progression or inflammatory responses .

Biocompatibility Studies : Research into the biocompatibility of this compound indicates that it may be suitable for use in biomedical applications such as drug delivery systems or tissue engineering scaffolds. Its carboxamide group can enhance solubility and interaction with biological molecules, facilitating its use in therapeutic formulations.

Material Science Applications

Coatings and Adhesives : The compound's reactivity makes it valuable in formulating high-performance coatings and adhesives. Its ability to form strong bonds with various substrates enhances adhesion properties and environmental resistance, which is critical for industrial applications where durability is paramount.

Nanocomposites : this compound can be incorporated into nanocomposite materials to improve mechanical strength and thermal stability. By modifying the interfacial properties between the polymer matrix and nanoparticles, it contributes to the overall performance of composite materials used in electronics and construction.

Mechanism of Action

The mechanism of action of N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .

Comparison with Similar Compounds

Limitations and Data Gaps

The compound’s name may reflect a typographical error or a less-studied derivative. Future research should clarify its identity and relevance compared to DAAM.

Biological Activity

N-(1,1-Dimethyl-3-oxobutyl)oxirane-2-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an oxirane ring and a carboxamide group, suggests potential biological activity and applications in drug development. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₁₅NO₂

Molecular Weight: 185.22 g/mol

The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions contribute to its reactivity with biological molecules, enhancing its potential as a therapeutic agent.

This compound exhibits biological activity primarily through its interaction with nucleophilic sites on proteins and other biomolecules. The highly reactive oxirane ring facilitates covalent bonding with target proteins, leading to enzyme inhibition and potential modulation of metabolic pathways. This mechanism is critical for its applications in drug development and biochemical research.

Biological Activity

Research indicates that this compound may possess several biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound could serve as a lead in developing new anticancer drugs. Its ability to interact with cellular targets may inhibit cancer cell proliferation.

- Antimicrobial Properties: The compound has shown promise in preliminary assays against various bacterial strains, indicating potential as an antimicrobial agent .

- Enzyme Inhibition: The reactivity of the oxirane ring allows the compound to act as an inhibitor for specific enzymes, which could be leveraged in therapeutic contexts.

Research Findings

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

Case Studies

Case Study 1: Anticancer Activity

In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the disruption of critical cellular processes through enzyme inhibition.

Case Study 2: Antimicrobial Efficacy

Research involving this compound has demonstrated effectiveness against specific bacterial strains in laboratory settings. Further investigations are required to evaluate its potential as a therapeutic agent in clinical settings.

Q & A

Q. Basic

- Solubility : Moderately soluble in chloroform and polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

- Stability : Degrades under prolonged storage; recommended storage at 0–6°C to prevent hydrolysis of the oxirane ring .

Q. Advanced

- pH-dependent stability : The oxirane ring is susceptible to nucleophilic attack in alkaline conditions, leading to ring-opening. Buffered solutions (pH 4–6) are recommended for biological assays .

- Thermal stability : Decomposition above 140°C, necessitating low-temperature reactions (<100°C) for polymerization studies .

How does this compound behave in copolymerization reactions, and what methodologies optimize its incorporation into polymer matrices?

Advanced

In aqueous copolymerization with acrylamide, the compound’s hydrophilic N-(1,1-dimethyl-3-oxobutyl) group enhances solubility in salt solutions. Radical-initiated polymerization (e.g., using APS/TEMED) at 50–70°C achieves high monomer conversion. Kinetic studies show that increasing salt concentration (e.g., NaCl) reduces critical micelle concentration, favoring micellar polymerization .

What contradictions exist in reported spectral data for this compound, and how can researchers validate structural assignments?

Advanced

Discrepancies in melting points (e.g., 140°C vs. 156–158°C for similar derivatives) may arise from polymorphic forms or impurities. Researchers should:

- Compare experimental DSC profiles with literature data .

- Validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectral regions .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

Q. Advanced

- Monitor for peroxide formation during storage, as oxiranes can oxidize to explosive peroxides. Test with peroxide strips and store under inert gas .

How is this compound utilized in materials science, particularly in functional polymer design?

Advanced

Its acrylamide derivative (Diacetone acrylamide) is a crosslinking agent in stimuli-responsive hydrogels. The ketone group enables post-polymerization modifications (e.g., Schiff base formation with hydrazides). Applications include drug delivery systems and coatings, where pH-triggered swelling is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.